molecular formula C44H52Br2N4O6 B13736547 Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) CAS No. 28003-38-5

Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester)

Cat. No.: B13736547
CAS No.: 28003-38-5
M. Wt: 892.7 g/mol
InChI Key: YODOGGJDIBQVJZ-UHFFFAOYSA-L
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Description

Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) is a complex organic compound with a unique structure that includes ammonium, terephthaloyldimethylene, and cyano-hydroxycyclohexyl groups

Properties

CAS No.

28003-38-5

Molecular Formula

C44H52Br2N4O6

Molecular Weight

892.7 g/mol

IUPAC Name

(2-benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]acetyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C44H52N4O6.2BrH/c1-47(2,27-37-19-11-13-25-43(37,31-45)53-41(51)35-15-7-5-8-16-35)29-39(49)33-21-23-34(24-22-33)40(50)30-48(3,4)28-38-20-12-14-26-44(38,32-46)54-42(52)36-17-9-6-10-18-36;;/h5-10,15-18,21-24,37-38H,11-14,19-20,25-30H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

YODOGGJDIBQVJZ-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CC1CCCCC1(C#N)OC(=O)C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CC4CCCCC4(C#N)OC(=O)C5=CC=CC=C5.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) typically involves the reaction of terephthaloyldimethylene with cyano-hydroxycyclohexyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. The industrial production methods are designed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as cyano, hydroxy, and ammonium groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .

Scientific Research Applications

Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic applications, including its use as a drug candidate for certain diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) include other ammonium-based compounds with cyano and hydroxy functional groups. Examples include Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) and other cyanoacetamide derivatives .

Uniqueness: Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications .

Biological Activity

The compound Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and experimental findings.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Ammonium Group : Imparts cationic properties.
  • Terephthaloyl Group : Contributes to the compound's stability and interaction with biological systems.
  • Dibenzoate Ester : Enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on terephthaloyl derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the compound's effects on human cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.

Antioxidant Properties

The presence of cyano and hydroxyl groups in the structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various terephthaloyl derivatives demonstrated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain derivatives .
  • Cytotoxicity Testing :
    • In vitro studies using MTT assays revealed that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The IC50 value was calculated to be approximately 25 µM, indicating a potent effect .
  • Antioxidant Activity :
    • The DPPH radical scavenging assay showed that the compound could reduce DPPH radicals effectively, with an IC50 value of 30 µg/mL, suggesting strong antioxidant potential .

Data Tables

Biological ActivityMethod UsedResult
AntimicrobialMIC AssayMIC = 50 µg/mL for E. coli
CytotoxicityMTT AssayIC50 = 25 µM for MCF-7 cells
AntioxidantDPPH ScavengingIC50 = 30 µg/mL

Research Findings

Recent studies have focused on synthesizing analogs of the compound to enhance its biological activity. Modifications in the side chains have been shown to improve both solubility and efficacy against target cells. Furthermore, investigations into the pharmacokinetics and biodistribution are ongoing to assess its therapeutic potential in vivo.

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